![molecular formula C22H21ClN2O2 B2954063 2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide CAS No. 898433-12-0](/img/structure/B2954063.png)
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide
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Overview
Description
The compound is a complex organic molecule that contains an isoquinoline group, a furanyl group, and a benzamide group . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . Furanyl is a heterocyclic compound that consists of a five-membered aromatic ring and includes an oxygen . Benzamide is a simple amide derivative of benzoic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . For example, 1-arylhydrazinecarbonitriles can react with 2-chloro-4,5-dihydro-1H-imidazole to yield related imine derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoquinoline portion of the molecule is a bicyclic structure, containing a benzene ring fused to a pyridine ring . The furanyl group is a five-membered ring with an oxygen atom, and the benzamide portion contains a benzene ring attached to an amide group .Chemical Reactions Analysis
The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For instance, the amide group in benzamide can participate in hydrolysis and condensation reactions .Scientific Research Applications
Synthesis Techniques and Chemical Modifications
Research on the synthesis and chemical modification of related compounds provides insights into the methodologies that could be applicable to "2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide". For instance, studies on the synthesis of pyrazoles and triazoles bearing quinazoline moieties explore novel analgesic compounds through various chemical reactions, indicating the versatility of similar compounds in synthesizing potential pharmacologically active agents (Saad, Osman, & Moustafa, 2011). Additionally, the development of antimicrobial agents through the synthesis of new quinazolines highlights the antimicrobial potential of structurally related compounds (Desai, Shihora, & Moradia, 2007).
Potential Antitumor and Antimicrobial Applications
Research into 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones underscores the antitumor evaluation of aminoquinone derivatives, revealing structure–activity relationships that could be pertinent to the antitumor potential of "2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide" (Iribarra et al., 2012). The exploration of new condensed oxazine and pyrimidine derivatives for biological activities further highlights the broad spectrum of potential pharmaceutical applications of similar compounds (Haggam et al., 2018).
Advanced Material Synthesis
Studies on the synthesis of polycyclic amides through Rh-catalyzed oxidative coupling between benzamides and alkynes demonstrate the potential of related compounds in the development of advanced materials (Song et al., 2010). Similarly, the creation of half-titanocene chlorides for ethylene polymerization underscores the utility of structurally related compounds in catalysis and polymer science (Sun et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWDQGXHJWRGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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